

comparative assessment of verapamil metabolite reference standards

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Compound of Interest

Compound Name: *p*-O-Desmethyl Verapamil

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A Researcher's Guide to Verapamil Metabolite Reference Standards

For scientists engaged in drug metabolism studies, pharmacokinetic analysis, and bioequivalence testing involving Verapamil, the quality and reliability of metabolite reference standards are paramount. This guide provides a comparative assessment of commercially available reference standards for key Verapamil metabolites, supported by a detailed experimental protocol for their analysis.

Comparative Assessment of Verapamil Metabolite Reference Standards

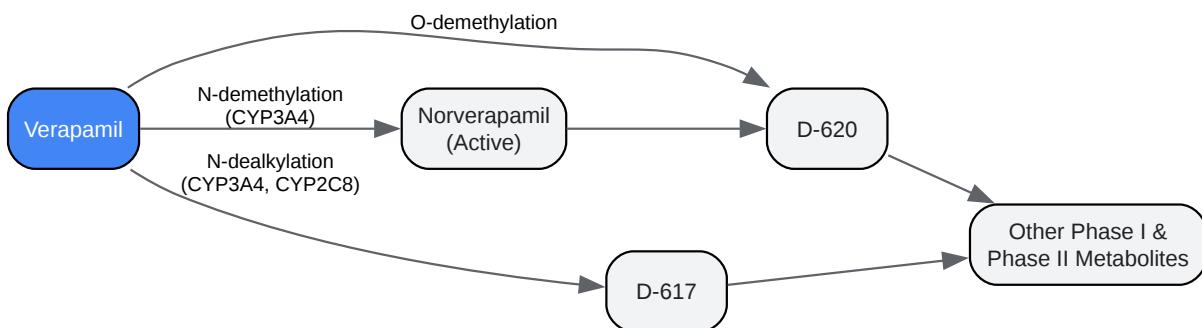
A variety of suppliers offer reference standards for Verapamil and its major metabolites. The following table summarizes the key specifications of commercially available standards for Norverapamil and the metabolite D-617, providing researchers with a snapshot of the options for their analytical needs.

Product Name	Supplier	Catalog Number	Purity	Format	Traceability/Certification
Norverapamil Hydrochloride	LGC Standards	TRC-N877500	>95% (HPLC) [1]	Neat	N/A
(S)-(-)-Norverapamil Hydrochloride	LGC Standards	TRC-N877491-1MG	N/A	Neat	N/A
rac D 617 (Verapamil Metabolite)	LGC Standards	TRC-D100050	>95% (HPLC) [2]	Neat	N/A
rac D 617 (Verapamil Metabolite)	CymitQuimica	TR-D100050	N/A	Neat	N/A
(±)-Verapamil hydrochloride	Sigma-Aldrich	PHR1131	Certified Reference Material	Neat	ISO 17034 and ISO/IEC 17025
Verapamil hydrochloride	British Pharmacopoeia	720	99.7%	Neat	EP Reference Standard[3]

Note: "N/A" indicates that the information was not readily available from the supplier's public documentation. Researchers are encouraged to contact the suppliers directly for detailed certificates of analysis.

Verapamil Metabolic Pathway

Verapamil undergoes extensive metabolism in the liver, primarily through N-dealkylation, N-demethylation, and O-demethylation. The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, plays a crucial role in these transformations. The major active metabolite is Norverapamil, formed through N-demethylation.



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Verapamil's primary metabolic pathways.

Experimental Protocol: LC-MS/MS Analysis of Verapamil and its Metabolites

This section details a representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Verapamil and its major metabolite, Norverapamil, in a biological matrix.

1. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample, add 300 μ L of acetonitrile containing the internal standard (e.g., a deuterated analog of Verapamil).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. Chromatographic Conditions

- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.0-3.1 min: 90-10% B
 - 3.1-4.0 min: 10% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.

3. Mass Spectrometric Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Verapamil: Precursor ion (Q1) m/z 455.3 → Product ion (Q3) m/z 165.1
 - Norverapamil: Precursor ion (Q1) m/z 441.3 → Product ion (Q3) m/z 165.1

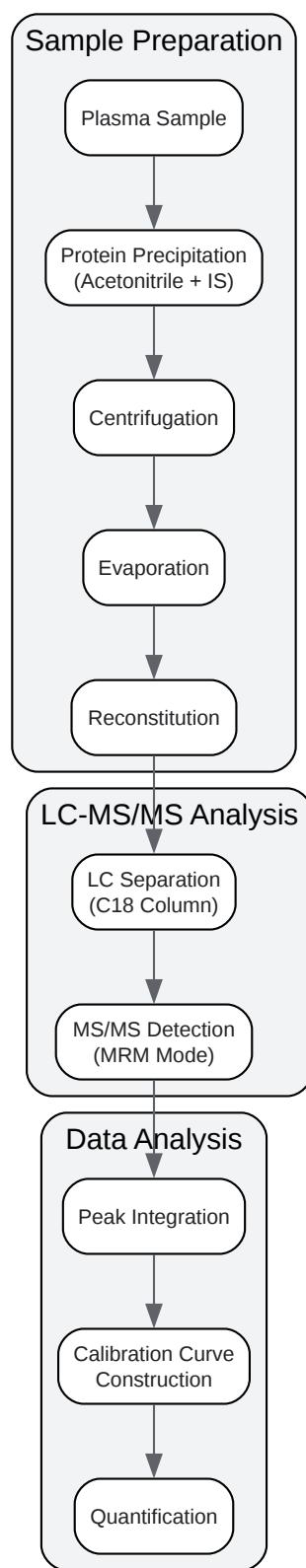
- Internal Standard (e.g., Verapamil-d7): Precursor ion (Q1) m/z 462.3 → Product ion (Q3) m/z 165.1
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Cone Gas Flow: 50 L/h
 - Desolvation Gas Flow: 800 L/h

4. Data Analysis

- Quantification is performed by integrating the peak areas of the MRM transitions for each analyte and the internal standard.
- A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- The concentration of the analytes in the samples is then determined from the calibration curve using linear regression.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Verapamil and its metabolites using LC-MS/MS.



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LC-MS/MS analytical workflow.

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References

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